molecular formula C7H6F2O B584576 2,6-Difluorophenylmethanol-d2 CAS No. 1346601-28-2

2,6-Difluorophenylmethanol-d2

Cat. No.: B584576
CAS No.: 1346601-28-2
M. Wt: 146.133
InChI Key: LVICICZQETYOGS-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorophenylmethanol-d2 is a deuterated compound with the molecular formula C7H4D2F2O and a molecular weight of 146.13 g/mol. This compound is a derivative of 2,6-difluorophenylmethanol, where the hydrogen atoms on the methanol group are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenylmethanol-d2 can be synthesized from methyl 2,6-difluorobenzoate through a reduction reaction using deutero lithium aluminium hydride in tetrahydrofuran (THF) at 0°C. The reaction involves the following steps :

  • Dissolve 2.0 g of methyl 2,6-difluorobenzoate (11.6 mmol) in 40 ml of THF at 0°C.
  • Slowly add 23.2 ml of 1 M lithium aluminium deuteride solution in THF (23.2 mmol).
  • Stir the mixture for 45 minutes.
  • Add 1.2 ml of water, followed by 1.2 ml of 2 N aqueous sodium hydroxide solution, and then 2.3 ml of water.
  • Filter off the resulting precipitate and wash it well with THF.
  • Concentrate the filtrate to obtain 1.77 g of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reduction reactions using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenylmethanol-d2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2,6-Difluorobenzaldehyde or 2,6-difluorobenzoic acid.

    Reduction: 2,6-Difluorotoluene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

2,6-Difluorophenylmethanol-d2 is utilized in several scientific research fields:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of fluorinated compounds with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylmethanol: The non-deuterated version of the compound.

    2,4-Difluorophenylmethanol: A similar compound with fluorine atoms at different positions on the phenyl ring.

    2,6-Dichlorophenylmethanol: A compound with chlorine atoms instead of fluorine.

Uniqueness

2,6-Difluorophenylmethanol-d2 is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and development.

Biological Activity

2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorophenylmethanol, a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. The incorporation of deuterium (d2) enhances the compound's stability and allows for more precise studies in metabolic pathways and pharmacokinetics.

Basic Chemical Data

PropertyValue
Molecular Formula C7H6F2O (deuterated)
Molecular Weight Approximately 160.13 g/mol
CAS Number 1613439-58-9
IUPAC Name 2,6-Difluorobenzyl alcohol-d2

Structure

The structure of this compound features two fluorine atoms attached to the aromatic ring, which may influence its biological activity by altering electronic properties and steric factors. The deuterated hydroxyl group contributes to its stability in biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated potential efficacy against certain bacterial strains.
  • Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated phenols, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Studies : In a recent investigation into the anticancer effects of fluorinated compounds, this compound was tested on human cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via caspase activation pathways .
  • Pharmacokinetic Studies : The deuterated form allows for enhanced tracking in metabolic studies. Research demonstrated that deuterium labeling can significantly alter the metabolic stability of compounds, leading to prolonged circulation time in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
2,4-Difluorophenylmethanol ModerateLowLess effective than its para counterpart
Fluorinated Phenols HighModerateGeneral class; varies widely
This compound HighHighEnhanced stability due to deuteration

Properties

IUPAC Name

dideuterio-(2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICICZQETYOGS-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Particularly preferably, 2,6-dichlorobenzaldehyde is used in the process of the invention and 2-fluoro-6-chlorobenzaldehyde, 2-fluoro-6-chlorobenzyl alcohol, 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol is obtained or 2,4-dichlorobenzaldehyde is used and 2,4-difluoro-benzaldehyde or 2,4-difluorobenzyl alcohol is obtained or 3,4-dichloro-benzaldehyde is used and 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-fluorobenzyl alcohol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

332 g of 2,6-difluorobenzaldehyde were placed under nitrogen in a 0.7 1 autoclave and admixed with 6.4 g of 5% strength by weight palladium-on-carbon (catalyst from Heraeus type K-0227, containing 50% by weight of water). The autoclave was closed and purged with nitrogen. 50 bar of hydrogen were then injected and the contents of the autoclave were heated to 80° C. Hydrogenation was carried out for a total of 4 hours while stirring. After cooling and venting, the reaction mixture was filtered through Celite® filter aid, the autoclave was rinsed with 50 g of isopropanol and the filter cake was washed with 150 g of isopropanol. The solvent was distilled from the combined filtrates and washings and the crude product mixture was subsequently distilled off. 288 g of 2,6-difluorobenzyl alcohol were obtained (90% of theory).
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A stirred solution of 25.0 g (0.158 mole) of 2,6-difluorobenzoic acid in 300 ml of diethyl ether was purged with nitrogen, and 20 ml of a 1 molar solution of borane in tetrahydrofuran was carefully added dropwise. The addition caused the reaction mixture to effervesce. When vigorous effervescence subsided, the reaction mixture was heated to reflux and an additional 170 ml of a 1 molar solution of borane (0.190 mole total) in tetrahydrofuran was added dropwise at a rate just sufficient to promote gentle reflux. Upon complete addition the reaction mixture was heated under reflux for an additional 1 hour, allowed to cool to ambient temperature and stand for 16 hours, then heated under reflux again for 1 hour. Acetic acid (11 ml, 0.19 mole) was added, then the reaction mixture was cooled in an ice-water bath and 100 ml of a saturated aqueous solution of ammonium chloride was added slowly. Upon complete addition the reaction mixture was stirred for 0.5 hour, then concentrated under reduced pressure to give a pasty residue. Diethyl ether was added and the mixture was washed with three portions of water, two portions of aqueous 10% sodium carbonate, two portions of water, and one portion of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 18.9 g of (2,6-difluorophenyl)methanol as a yellow oil. The nmr spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.19 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.